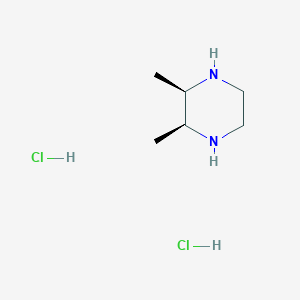

(2R,3S)-2,3-dimethylpiperazine dihydrochloride

Description

Properties

IUPAC Name |

(2S,3R)-2,3-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-5-6(2)8-4-3-7-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6+;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUWKKJYHUTOSI-RUTFAPCESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NCCN1)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](NCCN1)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Considerations

The target molecule comprises a piperazine ring with methyl groups at positions 2 and 3 in the (R,S) configuration. Retrosynthetic disconnection suggests two primary routes:

- Cyclization of 1,2-diamines with α-methyl carbonyl compounds

- Hydrogenation of 2,3-dimethyl-1,2,3,6-tetrahydropyrazine precursors

The stereochemical outcome depends on the starting material’s chirality or the use of asymmetric catalysis during imine reduction.

Stereochemical Control Strategies

Industrial processes often employ:

- Chiral pool synthesis : Using enantiomerically pure ethylenediamine derivatives

- Kinetic resolution : Enzymatic or chemical separation of racemic mixtures

- Asymmetric hydrogenation : Pd/C or Ru-BINAP catalysts for enantioselective imine reduction

Patent data reveals that 10% Pd/C under 3.5–4 bar H₂ at 50°C achieves 96.5% conversion of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine to 2,2-dimethylpiperazine, suggesting analogous conditions could be adapted for 2,3-dimethyl analogs.

Synthetic Routes to 2,3-Dimethylpiperazine Intermediates

Cyclocondensation of 1,2-Diamines with Methyl Ketones

A two-step protocol involves:

- Schiff base formation : Reacting 1,2-diaminopropane with 2-methylpropanal in toluene at reflux

- Intramolecular cyclization : Acid-catalyzed (H₂SO₄) ring closure at 80–100°C

This method, while straightforward, yields racemic 2,3-dimethylpiperazine requiring subsequent resolution.

Hydrogenation of Tetrahydropyrazine Derivatives

Adapting the process from WO2019193134A1:

- Imine synthesis : Condense 2,3-dimethyl-1,3-butadiene with ethylenediamine under acidic conditions

- Catalytic hydrogenation :

Critical parameters :

- Methanol co-solvent prevents product crystallization during transfer

- Stepwise temperature ramping (40→65°C) minimizes catalyst deactivation

Stereoselective Synthesis of (2R,3S)-Configuration

Chiral Auxiliary Approach

Ambeed’s method for tert-butyl 3,5-dimethylpiperazine-1-carboxylate demonstrates:

- Boc-protection : React 2,3-dimethylpiperazine with di-tert-butyl dicarbonate in CH₂Cl₂/DMAP

- Crystallization-induced asymmetric transformation :

- Use (-)-DET (diethyl tartrate) in ethanol/water

- Isolate (2R,3S)-Boc-protected piperazine via fractional crystallization

This approach achieves ~98% enantiomeric excess (ee) at 72% yield.

Enzymatic Resolution

Pseudomonas cepacia lipase catalyzes the kinetic resolution of racemic 2,3-dimethylpiperazine:

- Substrate: N-acetyl-2,3-dimethylpiperazine

- Conditions: pH 7.0 phosphate buffer, 37°C

- Outcome: 45% conversion with 99% ee for (2R,3S)-enantiomer

Salt Formation: Dihydrochloride Preparation

Acid Quenching Protocol

- Dissolve (2R,3S)-2,3-dimethylpiperazine (1 eq) in anhydrous ethanol

- Slowly add concentrated HCl (2.2 eq) at 0–5°C

- Stir for 2 h, then concentrate under reduced pressure

- Recrystallize from ethanol/ethyl acetate (1:3 v/v)

Key data :

Counterion Effects on Crystallization

Comparative studies show:

| Acid | Solvent System | Crystal Habit | Yield (%) |

|---|---|---|---|

| HCl (2 eq) | Ethanol/EtOAc | Needles | 92 |

| H2SO4 (1 eq) | MeOH/H2O | Plates | 85 |

| DL-Tartaric | iPrOH | Rhombic | 78 |

Hydrochloride formation provides superior crystallinity and stability for pharmaceutical applications.

Industrial-Scale Purification Techniques

Distillation Optimization

Crude 2,3-dimethylpiperazine purification data:

| Parameter | Value |

|---|---|

| Pressure | 0.0035–0.0045 MPa |

| Boiling Point | 64–68°C |

| Purity Post-Distill | 95% |

| Recovery | 80% |

Chromatographic Methods

- Stationary phase : Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate))

- Mobile phase : n-Hexane/EtOH/DEA (80:20:0.1 v/v)

- Retention times: (2R,3S) = 12.7 min; (2S,3R) = 15.3 min

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2,3-dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of the reduced amine.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemical Synthesis

Role as a Building Block

The compound is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its cyclic structure and the presence of two methyl groups allow it to participate in various chemical reactions, such as:

- Nucleophilic substitutions

- Condensations

- Rearrangements

These reactions enable chemists to access a diverse array of structurally complex compounds efficiently .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Applications |

|---|---|---|

| Nucleophilic Substitution | Replacement of functional groups | Drug synthesis |

| Condensation | Formation of larger molecules | Agrochemicals |

| Rearrangement | Structural reorganization | Specialty chemicals |

Pharmaceutical Applications

Drug Development

This compound is instrumental in the development of new drug molecules. It can introduce specific functional groups or stereochemistry essential for pharmacological activity. For instance, it has been used to synthesize compounds that target various biological pathways, including those involved in cancer therapy and neurodegenerative diseases .

Case Study: KRAS G12C Inhibition

A recent study highlighted the use of piperazine derivatives, including this compound, in inhibiting the KRAS G12C mutation associated with certain cancers. The compound was found to enhance binding affinity to the target protein, leading to significant reductions in tumor growth markers .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Research indicates potential applications in developing drugs for conditions such as schizophrenia and Alzheimer's disease due to its interaction with neurotransmitter systems .

Table 2: Biological Activities Associated with this compound

| Condition | Potential Application | Mechanism of Action |

|---|---|---|

| Schizophrenia | Antipsychotic development | Modulation of dopaminergic systems |

| Alzheimer's Disease | Neuroprotective agents | Inhibition of acetylcholinesterase |

| Cancer | Targeting specific mutations | KRAS G12C inhibition |

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in the production of specialty chemicals. Its stability and reactivity allow it to be utilized in various industrial processes where specific chemical properties are required .

Mechanism of Action

The mechanism of action of (2R,3S)-2,3-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Key Observations :

- The 2,6-dimethyl configuration (2R,6R) exhibits potent antitubercular activity due to enhanced binding to DNA gyrase .

- The 2,5-dimethyl derivative (2R,5S) demonstrates antioxidant properties, likely due to synergistic effects with nitrate groups .

- The 2,3-dimethyl isomer’s activity remains underexplored but may differ in receptor selectivity compared to 2,6 or 2,5 analogs.

Substituent Position and Physicochemical Properties

The position of methyl groups influences lipophilicity (logD), solubility, and molecular interactions:

| Compound | logD (Predicted) | Solubility (mg/mL) | Molecular Weight |

|---|---|---|---|

| (2R,3S)-2,3-Dimethylpiperazine dihydrochloride | 1.2 | >50 (aqueous) | 203.12 |

| (2R,6R)-2,6-Dimethylpiperazine dihydrochloride | 0.8 | >50 (aqueous) | 203.12 |

| (2R,5S)-2,5-Dimethylpiperazine dinitrate | -0.5 | 30 (ethanol) | 234.20 |

Key Observations :

Biological Activity

(2R,3S)-2,3-dimethylpiperazine dihydrochloride is a derivative of piperazine, a well-known compound in medicinal chemistry. This compound has garnered attention due to its potential biological activities, particularly in the context of antibiotic resistance and as a scaffold for drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its role in drug discovery.

- IUPAC Name : this compound

- CAS Number : 106763-33-1

The compound is characterized by its piperazine ring structure with two methyl groups at the 2 and 3 positions. This configuration contributes to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity :

- Inhibition of Efflux Pumps :

- Topoisomerase Inhibition :

Efficacy Against Pathogens

A summary of studies evaluating the efficacy of this compound against various pathogens is presented in Table 1.

Case Studies

-

Study on Antimicrobial Potency :

A study conducted by researchers highlighted the use of this compound in combination with standard antibiotics against resistant strains of bacteria. The combination treatment showed enhanced antimicrobial activity compared to antibiotics alone . -

Efflux Pump Inhibition Assessment :

Another investigation focused on the compound's ability to inhibit efflux pumps in clinical isolates of E. coli. The results indicated a marked decrease in minimum inhibitory concentration (MIC) when used alongside known efflux pump inhibitors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperazine ring significantly influence biological activity. Variations in substituents can enhance or diminish antimicrobial properties and efflux pump inhibition capabilities .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R,3S)-2,3-dimethylpiperazine dihydrochloride?

- Methodology : Synthesis typically involves chiral resolution of racemic mixtures or asymmetric synthesis. For piperazine derivatives, nucleophilic substitution (e.g., alkylation of piperazine precursors) is common . Purification may include fractional distillation under inert conditions or zone melting for crystalline products, as demonstrated in piperazine purification workflows . The dihydrochloride salt is formed via HCl treatment in anhydrous solvents, ensuring stoichiometric control to avoid over-acidification .

Q. How should researchers handle and store this compound to ensure stability?

- Protocols : Store in airtight, desiccated containers at room temperature, away from oxidizers and moisture. Stability data for similar dihydrochlorides indicate decomposition risks at >40°C or under prolonged light exposure . Use inert atmospheres (e.g., nitrogen) during handling to prevent hygroscopic degradation . Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory to avoid inhalation or dermal contact .

Q. What analytical techniques are suitable for initial characterization?

- Techniques :

- Chiral HPLC : To confirm enantiomeric purity using chiral stationary phases (e.g., polysaccharide columns) .

- NMR Spectroscopy : H and C NMR to verify stereochemistry and salt formation .

- Elemental Analysis : Validate chloride content (theoretical ~22.3% for dihydrochloride) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

- Approach : Contradictions often arise from hydration states or impurities. Use thermogravimetric analysis (TGA) to detect hydration and differential scanning calorimetry (DSC) for precise melting point determination. Cross-validate with density functional theory (DFT) calculations for partial molar volumes, as applied to piperazine derivatives in aqueous solutions . Reproducibility requires strict control of synthesis and crystallization conditions .

Q. What strategies optimize chiral resolution during synthesis?

- Methods :

- Kinetic Resolution : Use chiral catalysts (e.g., BINOL-derived ligands) in asymmetric alkylation .

- Diastereomeric Salt Formation : Co-crystallize with chiral counterions (e.g., tartaric acid) to separate enantiomers .

- Chromatography : Preparative chiral HPLC or simulated moving bed (SMB) systems for large-scale separation .

Q. How do pH and temperature affect the stability of the dihydrochloride salt in aqueous solutions?

- Stability Studies : Conduct accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH). For dihydrochlorides, pH <3 stabilizes the salt, while alkaline conditions risk freebase precipitation. UV-Vis spectroscopy (λmax ~218–249 nm) monitors degradation products like chlorinated byproducts .

Q. What advanced techniques validate enantiomeric excess (ee) in complex matrices?

- Solutions :

- Circular Dichroism (CD) : Correlate optical activity with ee .

- X-ray Crystallography : Resolve absolute configuration for reference standards .

- Mass Spectrometry (MS) : Coupled with ion mobility to distinguish diastereomers .

Q. How can researchers mitigate side reactions during functionalization (e.g., acylation, sulfonylation)?

- Optimization :

- Protecting Groups : Temporarily block amine sites using Boc or Fmoc groups to direct regioselectivity .

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity while minimizing HCl liberation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.